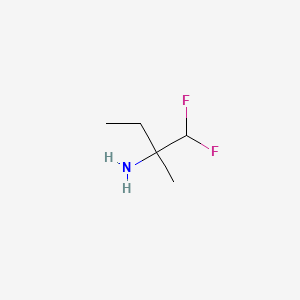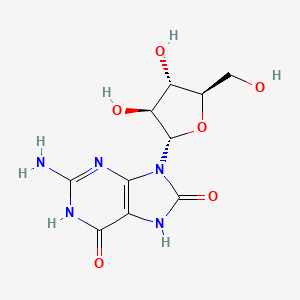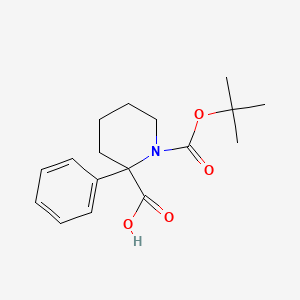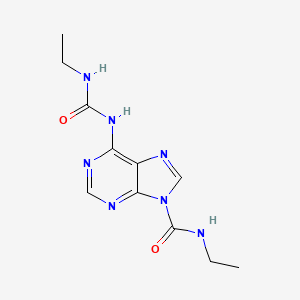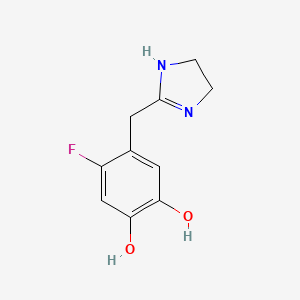
4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-5-fluorobenzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-5-fluorobenzene-1,2-diol is a compound that features a unique combination of an imidazole ring and a fluorinated benzene diol
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, could be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-5-fluorobenzene-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-5-fluorobenzene-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-5-fluorobenzene-1,2-diol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The imidazole ring can interact with metal ions, which may play a role in its biological activity. Additionally, the fluorine atom can enhance the compound’s binding affinity to its targets through hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dihydro-1H-imidazol-2-yl)phenol
- 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-one derivatives
- 4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives
Uniqueness
4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-5-fluorobenzene-1,2-diol is unique due to the presence of both an imidazole ring and a fluorinated benzene diol. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluorine atom enhances the compound’s stability and binding affinity, while the imidazole ring provides versatility in chemical reactions and biological interactions.
Properties
CAS No. |
116218-76-9 |
|---|---|
Molecular Formula |
C10H11FN2O2 |
Molecular Weight |
210.20 g/mol |
IUPAC Name |
4-(4,5-dihydro-1H-imidazol-2-ylmethyl)-5-fluorobenzene-1,2-diol |
InChI |
InChI=1S/C10H11FN2O2/c11-7-5-9(15)8(14)3-6(7)4-10-12-1-2-13-10/h3,5,14-15H,1-2,4H2,(H,12,13) |
InChI Key |
PPPBZEXMVSHNPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)CC2=CC(=C(C=C2F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(tert-Butyl) 1-methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B12935789.png)
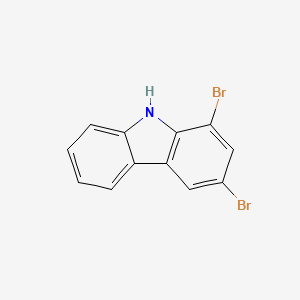

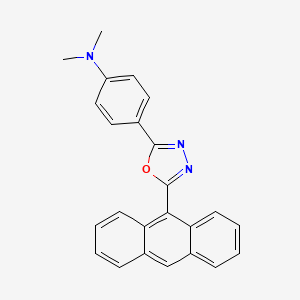
![5,7,7-Trimethyl-2-nonyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B12935817.png)
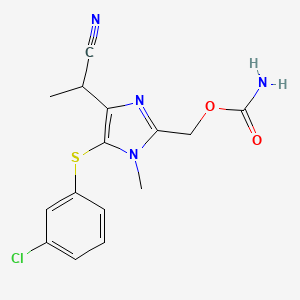
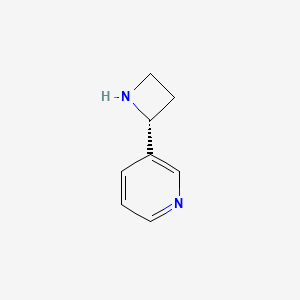

![2,6-Difluoro-N-[3-(8H-purin-8-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]benzamide](/img/structure/B12935841.png)
